molecular formula C17H22FN3O3 B6500887 1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea CAS No. 954687-56-0

1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea

Cat. No.: B6500887
CAS No.: 954687-56-0
M. Wt: 335.4 g/mol
InChI Key: YCTGMNAPGJOJSK-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl group, a fluorophenyl group, and an oxazolidinone ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3-(4-fluorophenyl)urea: This compound shares the cyclohexyl and fluorophenyl groups but lacks the oxazolidinone ring.

    1-cyclohexyl-3-(4-chlorophenyl)urea: Similar structure with a chlorine atom instead of a fluorine atom.

    1-cyclohexyl-3-(4-methylphenyl)urea: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea is unique due to the presence of the oxazolidinone ring, which can impart different chemical and biological properties compared to its analogs. This structural feature may enhance its stability, reactivity, or interaction with biological targets.

Properties

IUPAC Name

1-cyclohexyl-3-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3/c18-12-6-8-14(9-7-12)21-11-15(24-17(21)23)10-19-16(22)20-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTGMNAPGJOJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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